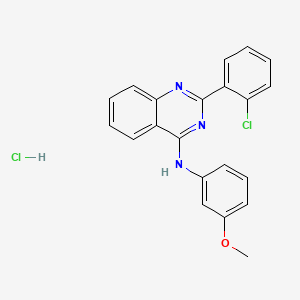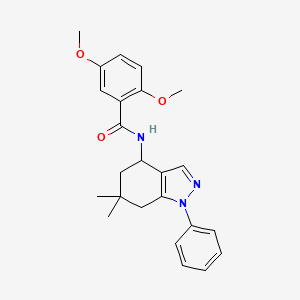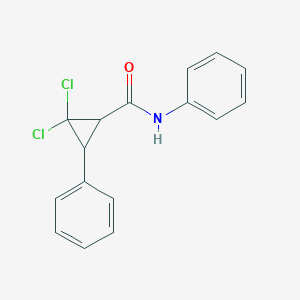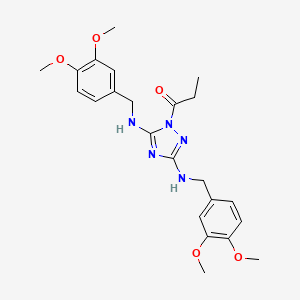
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine, also known as BPR1P, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPR1P is a triazole-based compound that has been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. In
Mecanismo De Acción
The mechanism of action of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. In particular, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. Additionally, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In particular, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has several advantages for use in lab experiments. Firstly, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine is relatively easy to synthesize, making it readily available for use in research. Secondly, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a promising candidate for the development of novel therapeutic agents. However, there are also some limitations to the use of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine in lab experiments. Firstly, the mechanism of action of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, which may limit its potential applications. Additionally, further research is needed to determine the safety and toxicity of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine in vivo.
Direcciones Futuras
There are several future directions for research on N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine. Firstly, further research is needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine. This will enable researchers to develop more effective therapeutic agents based on N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine. Additionally, further research is needed to determine the safety and toxicity of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine in vivo. This will enable researchers to determine the potential applications of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine in the development of novel therapeutic agents. Finally, further research is needed to explore the potential applications of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine in other areas, such as neurodegenerative diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with propionyl chloride in the presence of a base to form 3,4-dimethoxybenzylidene-1-propionyl chloride. This intermediate is then reacted with hydrazine hydrate to form 3,4-dimethoxybenzylidenehydrazine. The final step involves the reaction of 3,4-dimethoxybenzylidenehydrazine with 1,2,4-triazole-3,5-diamine to form N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine.
Aplicaciones Científicas De Investigación
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. In particular, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[3,5-bis[(3,4-dimethoxyphenyl)methylamino]-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c1-6-21(29)28-23(25-14-16-8-10-18(31-3)20(12-16)33-5)26-22(27-28)24-13-15-7-9-17(30-2)19(11-15)32-4/h7-12H,6,13-14H2,1-5H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMVIMWPOCSGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)NCC2=CC(=C(C=C2)OC)OC)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

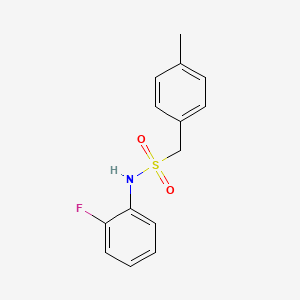
![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)

![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
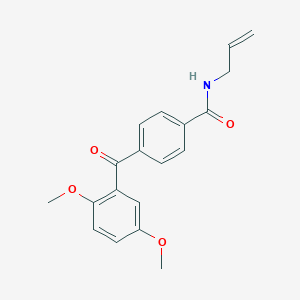
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
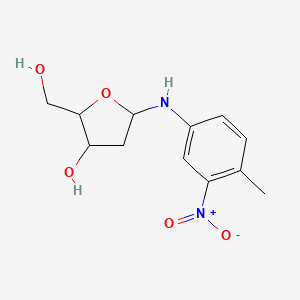
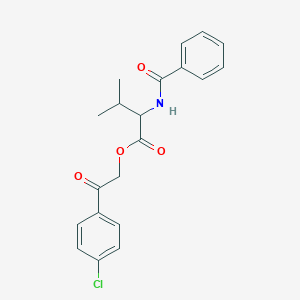
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969420.png)
![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)
